molecular formula C16H17N3O2S B2869020 (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1421588-78-4

(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2869020
CAS No.: 1421588-78-4
M. Wt: 315.39
InChI Key: SGMUSJIVSADQLI-ONEGZZNKSA-N
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Description

(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a pyrazine ring, a piperidine ring, and a thiophene ring connected through a propenone linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps:

    Formation of the Pyrazin-2-yloxy Intermediate: This step involves the reaction of pyrazine with an appropriate halogenated compound to introduce the oxy group.

    Piperidine Ring Formation: The pyrazin-2-yloxy intermediate is then reacted with piperidine under basic conditions to form the piperidin-1-yl derivative.

    Propenone Linkage Formation: The final step involves the condensation of the piperidin-1-yl derivative with thiophene-2-carbaldehyde in the presence of a base to form the (E)-propenone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: :

Properties

IUPAC Name

(E)-1-(4-pyrazin-2-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-16(4-3-14-2-1-11-22-14)19-9-5-13(6-10-19)21-15-12-17-7-8-18-15/h1-4,7-8,11-13H,5-6,9-10H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMUSJIVSADQLI-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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